N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

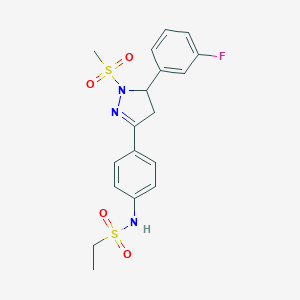

“N-(4-(5-(3-Fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a dihydropyrazole derivative featuring a sulfonamide moiety and a 3-fluorophenyl substituent. Its core structure includes a 4,5-dihydro-1H-pyrazole ring, which is substituted at the 1-position with a methylsulfonyl group and at the 3-position with a 4-aminophenyl group bearing an ethanesulfonamide side chain.

Properties

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-9-7-13(8-10-16)17-12-18(22(20-17)27(2,23)24)14-5-4-6-15(19)11-14/h4-11,18,21H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXFLZFZPNHKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups

Mode of Action

Based on its structural features, it may act as a ligand, binding to target proteins or enzymes and modulating their activity. The presence of a fluorophenyl group could enhance binding affinity to its targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Sulfonamides are known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of a sulfonamide group could potentially affect its absorption and distribution

Result of Action

If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, a highly acidic or basic environment could potentially affect the compound’s structure and, consequently, its activity

Biochemical Analysis

Biochemical Properties

N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with certain enzymes, potentially inhibiting or activating their functions. These interactions are essential for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular functions. Additionally, it affects metabolic processes by interacting with key enzymes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these processes is essential for determining the compound’s efficacy and safety.

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it exerts its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Biological Activity

N-(4-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O2S. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and potential for specific interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Gene Expression : It may influence transcription factors and signaling pathways, potentially affecting genes associated with cell proliferation and survival.

- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific activity of this compound in cancer models has not been extensively documented but can be inferred based on related compounds.

Case Studies

- In Vitro Studies : In laboratory settings, similar pyrazole compounds have shown significant inhibition of proliferation in breast and lung cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

- In Vivo Models : Animal studies involving related pyrazole derivatives have reported reduced tumor sizes and improved survival rates in xenograft models. Such findings suggest that this compound could exhibit comparable efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 50 | Anticancer |

| Compound B | Structure B | 75 | Antimicrobial |

| N-(4-(5-(3-fluorophenyl)-... | C18H20FN3O2S | TBD | TBD |

Comparison with Similar Compounds

Structural and Methodological Considerations

- Crystallography : Structural validation of analogs (e.g., 4p–4s) likely employed SHELXL for refinement, as this software is widely used for small-molecule crystallography ().

- Synthetic Routes : The target compound’s synthesis may parallel ’s methods, utilizing sodium ethoxide-mediated coupling of haloketones with heterocyclic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.